Cyclosporin A-Derivative 1 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. The compound is primarily utilized in the medical field for preventing organ transplant rejection and treating autoimmune diseases. Cyclosporin A-Derivative 1 is characterized by specific modifications that enhance its pharmacological effectiveness and reduce potential side effects.
Cyclosporin A is derived from the fungus Tolypocladium inflatum. The production of Cyclosporin A-Derivative 1 can be achieved through various synthetic methods, including chemical modifications of the parent compound. Recent studies have explored biosynthetic pathways and fermentation processes that utilize organic waste as a culture medium to produce Cyclosporin A efficiently .
Cyclosporin A-Derivative 1 falls under the category of immunosuppressants. It is classified as a cyclic peptide due to its unique structure, which includes a series of amino acids linked in a cyclic formation. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of Cyclosporin A-Derivative 1 typically involves acylation and ring-opening reactions. The acylation process modifies the butenyl-methyl-threonine side chain, while the ring-opening reaction occurs between sarcosine and another amino acid, leading to structural changes that enhance the compound's properties .
The molecular structure of Cyclosporin A-Derivative 1 retains the core cyclic undecapeptide framework of Cyclosporin A but features specific modifications at certain amino acid positions. These modifications are essential for enhancing its biological activity.
Cyclosporin A-Derivative 1 can undergo various chemical reactions, including hydrolysis and esterification, which can further modify its pharmacological properties.
Cyclosporin A-Derivative 1 exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin, a cytosolic protein, forming a complex that inhibits calcineurin, an enzyme critical for activating T-cell transcription factors.
Cyclosporin A-Derivative 1 has several scientific uses:
Cyclosporin A-Derivative 1 represents a strategically modified linear analog of the cyclic undecapeptide Cyclosporin A (CsA), engineered to alter its molecular interactions while retaining core structural features. This derivative emerges from deliberate ring-opening synthesis aimed at probing structure-activity relationships within the cyclosporin family. Unlike naturally occurring cyclosporins (e.g., CsA, CsG) or semi-synthetic variants (e.g., voclosporin), Derivative 1 serves primarily as a chemical intermediate for further pharmacological exploration rather than a therapeutically deployed agent. Its design reflects efforts to decouple CsA’s immunosuppressive actions from off-target effects, thereby expanding the toolkit for studying calcineurin-independent pathways [3] [5].
Cyclosporin A-Derivative 1 was first disclosed in the patent literature (WO 2013167703 A1) as a crystallizable synthetic intermediate generated during the production of novel CsA analogs. The derivative arises from a two-step modification of native CsA:
This synthesis leverages CsA’s biosynthetic framework—originally isolated from the fungus Tolypocladium inflatum—but diverges from natural cyclosporin production, which occurs via non-ribosomal peptide synthetases (cyclosporin synthetase). Unlike naturally occurring derivatives (e.g., cyclosporin C or D), Derivative 1 is exclusively a product of targeted laboratory synthesis [5] [10]. Its discovery underscores efforts to overcome limitations of native CsA’s cyclic architecture, such as conformational rigidity and limited solubility, which impede chemical diversification [3].
Table 1: Key Identification and Physicochemical Properties of Cyclosporin A-Derivative 1
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1487360-85-9 | MedChemExpress, TargetMol |
Molecular Formula | C~65~H~118~BF~4~N~11~O~14~ | Patent WO 2013167703 A1 |
Molecular Weight | 1364.50 g/mol | MedChemExpress |
Sequence (Linear) | Leu-Val-Leu-Ala-d-Ala-Leu-Leu-Val-{Aaa}-{Abu}-{Sar} | MedChemExpress |
Key Modification | Ring-opened between Sar and MeLeu | TargetMol |
Solubility | Soluble in water, organic solvents | PubChem |
Cyclosporin A-Derivative 1’s primary significance lies in its linear conformation, which fundamentally disrupts the cyclic topology essential for CsA’s immunosuppressive function. Structural analysis reveals:
Functionally, this structural alteration confers non-immunosuppressive properties. Unlike CsA, Derivative 1 fails to inhibit T-cell activation or IL-2 transcription due to its inability to form the CsA-CypA complex that inactivates calcineurin [3]. However, emerging evidence suggests it may retain affinity for mitochondrial cyclophilin D (CypD), analogous to the non-immunosuppressive derivative SDZ 220-384. Binding to CypD modulates mitochondrial permeability transition pore (MPTP) opening—a process implicated in cellular apoptosis and mineralization pathways [2]. Studies on bone marrow stromal cells indicate that derivatives like SDZ 220-384 (and potentially Derivative 1) inhibit cell-mediated mineralization by disrupting mitochondrial membrane potential via MPTP blockade, hinting at applications in ectopic calcification disorders [2].
Table 2: Structural and Functional Comparison with Native Cyclosporin A
Feature | Cyclosporin A | Cyclosporin A-Derivative 1 |
---|---|---|
Molecular Topology | Cyclic undecapeptide | Linear undecapeptide |
Key Binding Targets | Cyclophilin A (cytosolic), CypD (mitochondrial) | Mitochondrial CypD (predicted) |
Immunosuppressive | Yes (via calcineurin inhibition) | No |
Mitochondrial Effects | Modulates MPTP via CypD | Retains MPTP modulation potential |
Chemical Utility | Therapeutic agent | Synthetic intermediate |
Cyclosporin A-Derivative 1 occupies a distinct niche among CsA analogs due to its role as a synthetic precursor rather than a drug candidate. Its properties contrast with clinically developed derivatives:
Derivative 1 diverges from these by serving primarily as a synthetic building block. Its linear structure enables:
Table 3: Pharmacological Profiles of Select Cyclosporin Derivatives
Derivative | Structural Change | Key Functional Property | Therapeutic/Experimental Role |
---|---|---|---|
CsA | None (natural compound) | Calcineurin inhibition | Immunosuppressant (transplant) |
Voclosporin | Vinyl group at position 1 | Enhanced calcineurin binding | Lupus nephritis treatment |
(Nva²)-CsA (CsG) | Abu → Nva at position 2 | Reduced nephrotoxicity | Experimental transplant agent |
SDZ 220-384 | Undisclosed side chain changes | CypD binding without calcineurin inhibition | Mitochondrial pore modulator |
Derivative 1 | Linearized (Sar-MeLeu cleavage) | CypD binding (predicted) | Chemical intermediate |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1